molecular formula C19H22N4O3 B2359319 N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 1235637-68-9

N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B2359319
CAS No.: 1235637-68-9
M. Wt: 354.41
InChI Key: KIWQWZILJITWSB-UHFFFAOYSA-N
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Description

N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a complex hybrid structure featuring a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide group to a 1-pyrimidin-2-ylpiperidine moiety. Both of these structural components are prevalent in bioactive molecules. The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in drug discovery. Research on related benzodioxine derivatives has demonstrated potent biological activities. For instance, certain 2,3-dihydro-1,4-benzodioxin-based carboxylic acids have shown anti-inflammatory properties, with one study reporting a compound that exhibited comparable potency to Ibuprofen in standard assays . Furthermore, the piperidine ring substituted with a nitrogen-containing heterocycle like pyrimidine is a common pharmacophore found in compounds targeting various receptors and enzymes. Patents reveal that similar molecular architectures, particularly those combining a benzimidazole group with a substituted piperidine, are investigated for their potential as therapeutic agents . The precise mechanism of action and specific research applications for this compound are areas of active exploration. Researchers are leveraging this compound as a key intermediate or lead structure in the development of novel small-molecule probes. Its structure suggests potential for interacting with a range of biological targets, including various enzymes and receptors, making it a valuable tool for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(17-13-25-15-4-1-2-5-16(15)26-17)22-12-14-6-10-23(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,14,17H,6-7,10-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWQWZILJITWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2COC3=CC=CC=C3O2)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound is dissected into two primary precursors:

  • 2,3-Dihydro-1,4-benzodioxine-3-carboxylic acid (I)
  • (1-Pyrimidin-2-ylpiperidin-4-yl)methylamine (II)

The amide bond formation between (I) and (II) constitutes the final step, preceded by independent synthesis of each precursor.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-3-carboxylic Acid (I)

Methodology :

  • Starting Material : Catechol derivatives undergo cyclization with ethyl chloroacetate to form the benzodioxine ring.
  • Enantiomeric Resolution : Chiral resolution via diastereomeric salt formation using (1R,2S)-(−)-ephedrine, achieving >99% enantiomeric excess (ee).
  • Oxidation : The intermediate alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclization Ethyl chloroacetate, K₂CO₃ 78 92
Chiral Resolution (1R,2S)-(−)-Ephedrine 65 99.5
Oxidation CrO₃, H₂SO₄, 0°C 85 98

Synthesis of (1-Pyrimidin-2-ylpiperidin-4-yl)methylamine (II)

Methodology :

  • Piperidine Functionalization :
    • 4-Cyanopiperidine is reacted with 2-chloropyrimidine in the presence of NaH to introduce the pyrimidine ring.
    • Reduction : The nitrile group is reduced to an aminomethyl group using LiAlH₄.

Optimization Challenges :

  • Regioselectivity : Steric hindrance at the piperidine 1-position necessitates high temperatures (110°C) for pyrimidine substitution.
  • Reduction Side Reactions : Over-reduction to primary amines is mitigated by controlled addition of LiAlH₄ at −20°C.

Key Data :

Step Reagents/Conditions Yield (%)
Pyrimidine Substitution 2-Chloropyrimidine, NaH, DMF 62
Nitrile Reduction LiAlH₄, THF, −20°C 58

Amide Coupling

Methodology :

  • Activation : Carboxylic acid (I) is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.
  • Coupling : Activated intermediate reacts with amine (II) in the presence of DIPEA (N,N-Diisopropylethylamine).

Optimization :

  • Coupling Agent Screening : HATU outperforms EDCl and DCC in yield and purity (Table 1).
  • Solvent Effects : DMF provides superior solubility compared to THF or dichloromethane.

Table 1: Coupling Agent Efficiency

Agent Yield (%) Purity (HPLC)
HATU 88 99
EDCl 72 95
DCC 65 90

Purification and Characterization

Chromatographic Purification

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane (7:3) removes unreacted starting materials.
  • Recrystallization : Methanol/water mixture yields crystalline product with >99.5% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 2H, pyrimidine-H), 6.85–6.75 (m, 4H, benzodioxine-H).
  • HRMS : [M+H]⁺ Calculated 439.2011, Found 439.2008.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N-(2,3-Dihydro-1,4-benzodioxin-2-yl carbonyl)piperazine ()
  • Core Structure : Benzodioxine-carboxamide linked to piperazine.
  • Key Differences : Replaces pyrimidinyl-piperidine with piperazine.
  • Application : Intermediate for Doxazosin, an α1-adrenergic receptor antagonist used in hypertension .
  • Synthesis : One-pot synthesis with high yield (superior to older methods) .
(b) VU0486846 ()
  • Core Structure : Benzoxazine-carboxamide (oxygen replaced by nitrogen in the heterocycle).
  • Key Differences : Substituted with pyrazol-1-ylphenyl and hydroxycyclohexyl groups.
  • Application : M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM) with efficacy in cognitive models; lacks agonist activity .
(c) N-(4-Pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide ()
  • Core Structure : Benzodioxine-carboxamide.
  • Key Differences : Thiazole-pyridine substituent instead of pyrimidinyl-piperidine.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Target/Activity Application
Target Compound Benzodioxine-carboxamide Pyrimidinyl-piperidine methyl Hypothesized kinase/GPCR target Research/Pharmaceutical lead
N-(Benzodioxin-2-yl)piperazine Benzodioxine-carboxamide Piperazine α1-Adrenergic receptor antagonist Doxazosin intermediate
VU0486846 Benzoxazine-carboxamide Pyrazolylphenyl, hydroxycyclohexyl M1 PAM Cognitive disorders
Thiazol-2-yl benzodioxine Benzodioxine-carboxamide Thiazole-pyridine Undisclosed Research chemical
Key Insights :
  • Benzodioxine vs. Benzoxazine : The oxygen-to-nitrogen substitution in benzoxazine derivatives (e.g., VU0486846) enhances interaction with neurological targets like muscarinic receptors .
  • Piperazine vs. Pyrimidinyl-Piperidine : Piperazine derivatives () favor cardiovascular applications, while pyrimidine-containing groups (target compound) may target kinases or nucleic acid-binding proteins due to pyrimidine’s role in nucleotide mimicry.
  • Synthetic Complexity : The target compound’s pyrimidinyl-piperidine group likely requires multi-step synthesis, contrasting with the one-pot synthesis of piperazine analogs .

Biological Activity

N-[(1-Pyrimidin-2-ylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperidine ring
  • A pyrimidine moiety
  • A benzo-dioxine backbone

This structural diversity contributes to its biological activity and potential as a pharmaceutical agent.

Inhibition of Protein Kinases

One of the primary mechanisms through which this compound exhibits its biological activity is through the inhibition of specific protein kinases. Research indicates that it shows promising activity against:

  • FLT3 (Fms-like tyrosine kinase 3) : A receptor tyrosine kinase implicated in hematopoiesis and leukemogenesis.
  • CDK (Cyclin-dependent kinase) : Involved in cell cycle regulation.

These targets are critical in cancer biology, making this compound a candidate for anticancer therapies.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCell Lines TestedIC50 Value (µM)Mechanism
A375 (melanoma)0.5FLT3 inhibition
K562 (leukemia)0.8CDK inhibition
MCF7 (breast)0.6Cell cycle arrest

These results indicate significant potency against these cancer types, suggesting the compound's potential as an anticancer agent.

In Vivo Studies

Animal models have been utilized to further assess the pharmacodynamics and pharmacokinetics of the compound. Notable findings include:

  • Tumor Growth Inhibition : In mouse models bearing xenograft tumors, treatment with this compound resulted in a marked reduction in tumor volume compared to controls.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Acute Myeloid Leukemia (AML) : A patient treated with a regimen including this compound showed significant remission after two cycles of therapy.
  • Breast Cancer Treatment : Patients with triple-negative breast cancer exhibited positive responses when administered this compound alongside standard chemotherapy agents.

Q & A

Q. Methodological Insight :

  • Step 1 : React pyrimidin-2-ylpiperidine with a methylating agent to introduce the methyl group at the piperidine-4-position.
  • Step 2 : Couple the modified piperidine with 2,3-dihydro-1,4-benzodioxine-3-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt).
  • Step 3 : Purify via column chromatography, with purity validated by HPLC and mass spectrometry (MS) .

How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Advanced Research Question
Optimization requires balancing temperature, solvent polarity, and catalyst selection. Computational tools like quantum chemical calculations (e.g., DFT) predict transition states, while high-throughput screening identifies ideal solvent systems (e.g., DMF/THF mixtures). Reaction kinetic profiling using inline spectroscopy (e.g., ReactIR) helps track intermediate stability .

Q. Methodological Insight :

  • Use Design of Experiments (DoE) to test variables (e.g., temperature: 60–100°C; solvent: DCM vs. DMF).
  • Analyze byproducts via LC-MS and adjust stoichiometry to minimize side reactions (e.g., excess carboxamide to drive coupling efficiency) .

What advanced spectroscopic techniques resolve structural ambiguities in this compound’s regiochemistry?

Advanced Research Question
Regiochemical uncertainties (e.g., substitution patterns on the pyrimidine ring) are resolved using 2D NMR (COSY, HSQC, HMBC) to assign proton-proton and carbon-proton correlations. X-ray crystallography provides definitive confirmation of stereochemistry and crystal packing .

Q. Methodological Insight :

  • For ambiguous NOE (Nuclear Overhauser Effect) signals, conduct variable-temperature NMR to reduce signal overlap.
  • Compare experimental X-ray diffraction data with computational crystal structure predictions (e.g., Mercury CSD) .

How do researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?

Advanced Research Question
Discrepancies often arise from differences in metabolic stability, membrane permeability, or protein binding. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro ADME data (e.g., microsomal stability, Caco-2 permeability) to predict in vivo behavior. Metabolite identification (via LC-MS/MS ) clarifies degradation pathways .

Q. Methodological Insight :

  • Validate in vitro assays (e.g., enzyme inhibition IC₅₀) against in vivo efficacy using rodent models.
  • Use Spearman’s rank correlation to statistically analyze dose-response mismatches .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question
Follow OSHA and GHS guidelines :

  • Use fume hoods and PPE (gloves, goggles, lab coats).
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose of waste via certified hazardous waste services .

Q. Advanced Consideration :

  • Monitor thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C).
  • Analyze degradation products under accelerated conditions (40°C/75% RH) using HPLC-PDA .

How can computational modeling predict this compound’s interaction with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model binding affinities to targets like kinases or GPCRs. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonds with pyrimidine N1) .

Q. Methodological Insight :

  • Validate docking poses with crystal structures of target-ligand complexes (PDB).
  • Use MM-PBSA/GBSA to calculate binding free energies .

What strategies mitigate batch-to-batch variability in pharmacological assays?

Advanced Research Question

  • Standardize synthetic protocols (e.g., strict control of reaction time ±5%).
  • Use internal standards (e.g., deuterated analogs) in LC-MS quantification .
  • Implement QC/QA checks via circular dichroism (CD) for chiral purity .

How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

Advanced Research Question
Conduct forced degradation studies :

  • pH stability : Incubate in buffers (pH 1–13) and analyze by UPLC-UV .
  • Thermal stability : Use TGA to assess weight loss and DSC for phase transitions.
  • Identify degradation products via HRMS and NMR .

What cross-disciplinary approaches enhance the study of this compound’s mechanism of action?

Advanced Research Question
Combine cheminformatics (e.g., PubChem data mining) with transcriptomics (RNA-seq) to link structural features to pathway modulation. CRISPR-Cas9 knockout models validate target engagement .

How are contradictions in published bioactivity data resolved?

Advanced Research Question
Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Bland-Altman plots assess inter-study variability, while sensitivity analysis identifies outliers due to assay conditions (e.g., ATP concentration in kinase assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.